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Compound of Interest

1-Carbamoyl-3-(4-
Compound Name:
methoxyphenyl)urea

Cat. No.: B5141596

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure, molecular weight,
and potential synthesis of 1-Carbamoyl-3-(4-methoxyphenyl)urea. Due to a lack of specific
experimental data for this exact compound in published literature, this document outlines its
hypothesized properties based on chemical nomenclature and provides established
experimental protocols for structurally analogous compounds. This information serves as a
foundational resource for researchers interested in the synthesis and evaluation of this and
related molecules.

Structure and Physicochemical Properties

Based on systematic IUPAC nomenclature, 1-Carbamoyl-3-(4-methoxyphenyl)urea is a
biuret derivative. The name indicates a central urea moiety with a carbamoyl group (-CONH2)
on one nitrogen atom and a 4-methoxyphenyl group on the other. This compound is also known
as N-(4-methoxyphenyl)biuret.

Chemical Structure:
(4-CH30-CesH4)-NH-C(=0)-NH-C(=0)-NH:z

The table below summarizes the calculated physicochemical properties for this structure.
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Property Value

Molecular Formula C9oH11N30s3

Molecular Weight 209.20 g/mol

IUPAC Name 1-carbamoyl-3-(4-methoxyphenyl)urea
Synonym N-(4-methoxyphenyl)biuret

CAS Number Not assigned

Potential Synthesis Protocols

While no specific synthesis for 1-Carbamoyl-3-(4-methoxyphenyl)urea has been
documented, its structure as an N-substituted biuret suggests a viable synthetic route. Organic
biurets can be formed through methods such as the trimerization of isocyanates or the reaction
of an isocyanate with urea.[1] A plausible approach for synthesizing the target compound is the
reaction of 4-methoxyphenyl isocyanate with urea.

Alternatively, established methods for creating unsymmetrical ureas from amines can be
adapted. A widely used and effective method involves the in situ generation of an isocyanate
from a primary amine using a phosgene equivalent like triphosgene, followed by the addition of
a second nucleophile.[2]

Experimental Protocol: General Synthesis of an Unsymmetrical Urea via in situ Isocyanate
Formation

This protocol is adapted from a published method for synthesizing 1-[2-(1H-pyrrole-2-
carbonyl)phenyl]-3-(4-methoxyphenyl)urea and can serve as a template.[2] The key steps
involve converting an aniline derivative to an isocyanate, which then reacts with an amine. To
synthesize the target molecule, one could theoretically start with 4-methoxyaniline and react
the resulting isocyanate with ammonia or urea.

Materials:
 Starting Aniline (e.g., 4-methoxyaniline)

e Triphosgene (handle with extreme caution in a fume hood)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b5141596?utm_src=pdf-body
https://en.wikipedia.org/wiki/Biuret
https://www.mdpi.com/1422-8599/2023/1/M1531
https://www.mdpi.com/1422-8599/2023/1/M1531
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5141596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Triethylamine (EtsN), freshly distilled

Anhydrous Tetrahydrofuran (THF)

Nucleophile (e.g., ammonia solution or urea)

Nitrogen or Argon gas for inert atmosphere

Procedure:

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a
nitrogen inlet, dissolve the starting aniline (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous
THF.

Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

Triphosgene Addition: Dissolve triphosgene (0.34 eq.) in a separate flask in anhydrous THF.
Add this solution dropwise to the cooled aniline solution, maintaining the temperature
between 0-5 °C. This step generates the aryl isocyanate in situ.

Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting
aniline.

Nucleophile Addition: Once the isocyanate formation is complete, add the second
nucleophile (e.g., a concentrated solution of ammonia in THF, >2.0 eq.) dropwise to the
reaction mixture.

Completion: Allow the reaction to warm to room temperature and stir for an additional 3-12
hours, continuing to monitor by TLC. The required time depends on the reactivity of the
nucleophile.[2]

Workup and Purification:
o Quench the reaction by slowly adding water.

o Extract the product into an organic solvent like ethyl acetate.
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o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure.

o Purify the crude product using silica gel column chromatography to yield the final
unsymmetrical urea.

Structural Confirmation: The final product's structure should be confirmed using standard
analytical techniques such as FTIR, *H NMR, 3C NMR, and high-resolution mass spectrometry.

[2]

Diagram of Synthesis Workflow
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Caption: General workflow for the synthesis of the target molecule.
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Potential Biological Activity and Significance

The aryl urea motif is a well-established pharmacophore in modern drug discovery. Many FDA-
approved drugs and clinical candidates feature this core structure, highlighting its importance in
interacting with biological targets.[2]

» Kinase Inhibition: The N,N'-diaryl urea structure is central to several multi-kinase inhibitors
used in oncology, such as Sorafenib and Regorafenib. The urea moiety acts as a hydrogen
bond donor and acceptor, anchoring the molecule within the ATP-binding pocket of protein
kinases.[2]

 Antitubulin Activity: Certain complex derivatives containing a 4-methoxyphenyl group have
shown potent activity as microtubule depolymerizing agents, binding to the colchicine site on
tubulin and inducing mitotic arrest in cancer cells.[3]

o General Bioactivity: The broader class of (4-methoxyphenyl)amine derivatives has been
explored for synthesizing compounds with anthelmintic, anti-inflammatory, and other
biological activities.[4][5]

Given this precedent, 1-Carbamoyl-3-(4-methoxyphenyl)urea could be a candidate for
screening in various biological assays, particularly in oncology and infectious disease research.
Its structure offers potential hydrogen bonding interactions that are crucial for receptor binding.

Diagram of Aryl Urea as a Kinase Inhibitor
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Caption: Conceptual model of an aryl urea derivative inhibiting a target kinase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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